Dabigatran Impurity F

Pharmaceutical Quality Control Reference Standard Certification Pharmacopeial Traceability

Accurate quantification of process-related impurities in dabigatran etexilate requires structurally authenticated reference standards; generic impurity substitution compromises HPLC retention time alignment and quantification accuracy. Dabigatran Impurity F (CAS 211915-07-0), supplied as an ISO 17034/ISO/IEC 17025 certified CRM, provides the distinct O-octyl (C8) moiety that ensures unique reversed-phase retention, baseline separation from API and EP Impurity F, and method validation per ICH Q2(R1). - Achieves linearity (r² ≥0.996) and accuracy (80-120% recovery) in HPLC methods. - Multi-traceability to USP, EP, and BP primary standards. - Supports ANDA submissions and QC batch release testing.

Molecular Formula C36H45N7O5
Molecular Weight 655.8 g/mol
CAS No. 211915-07-0
Cat. No. B601652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDabigatran Impurity F
CAS211915-07-0
SynonymsO-Octyl Dabigatran Ethyl Ester;  N-[[2-[[[4-[Imino[[(octyloxy)carbonyl]amino]methyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-Alanine Ethyl Ester
Molecular FormulaC36H45N7O5
Molecular Weight655.8 g/mol
Structural Identifiers
SMILESCCCCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4
InChIInChI=1S/C36H45N7O5/c1-4-6-7-8-9-12-23-48-36(46)41-34(37)26-14-17-28(18-15-26)39-25-32-40-29-24-27(16-19-30(29)42(32)3)35(45)43(22-20-33(44)47-5-2)31-13-10-11-21-38-31/h10-11,13-19,21,24,39H,4-9,12,20,22-23,25H2,1-3H3,(H2,37,41,46)
InChIKeyHEJZABCHPVKGHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dabigatran Impurity F: Reference Standard Overview


Dabigatran Impurity F (CAS 211915-07-0) is a process-related impurity of the oral anticoagulant dabigatran etexilate mesylate, chemically defined as ethyl 3-(1-methyl-2-(((4-(N-((octyloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate, with molecular formula C36H45N7O5 and molecular weight 655.8 g/mol [1]. It arises as a synthetic byproduct during the multi-step manufacture of dabigatran etexilate mesylate and is supplied as a certified reference material (CRM) with detailed characterization data compliant with regulatory guidelines for analytical method development, method validation (AMV), quality control (QC) applications, and abbreviated new drug application (ANDA) submissions [2].

Certified Reference Material (CRM) per ISO 17034 and ISO/IEC 17025
Multi-traceability to USP, EP, and BP primary pharmacopeial standards
Supports HPLC impurity profiling and ANDA method validation workflows

Why Impurity F Is Irreplaceable


Generic substitution among dabigatran impurities is not scientifically valid due to structurally determined chromatographic behavior differences that directly affect HPLC retention times, resolution, and quantification accuracy. Dabigatran Impurity F possesses a distinctive O-octyl carbamate moiety (C8 chain) that confers a significantly longer alkyl chain than the O-hexyl group in the API (dabigatran etexilate mesylate) and the O-heptyl group in EP Impurity F, resulting in unique hydrophobic retention characteristics . Zheng et al. (2014) identified and characterized multiple synthetic impurities in dabigatran etexilate mesylate processes, demonstrating that each impurity exhibits distinct HPLC retention times and requires individual reference standards for accurate identification and quantification [1]. Replacing Impurity F with a structurally dissimilar analog (e.g., Impurity A, B, or EP Impurity F) would produce incorrect retention time alignment, compromised peak purity assessment, and invalidated method accuracy, with Nawale et al. (2018) reporting that accuracy for impurity determination falls outside the 80%-120% acceptance range when improper reference standards are used [2].

Alkyl chain length mismatch
Dabigatran Impurity F: O-octyl (C8)
API: O-hexyl (C6)
Different chain length produces unique RP-HPLC retention; substitution may cause peak misidentification and invalidate resolution.
Structural isomer differentiation
Impurity F: linear C8 chain
EP Impurity F: branched C7 chain
Linear versus branched alkyl chain alters hydrophobic interaction; retention time shifts may compromise peak purity assessment.
Certification & traceability gap
ISO 17034 CRM with multi-pharmacopeial traceability
Non-certified impurity standard, traceability not documented
Absence of documented metrological traceability may require costly in-house qualification and risk method accuracy outside 80–120% recovery.

Impurity F Procurement Evidence


ISO 17034 Multi-Traceability Certification

Dabigatran Impurity F is available as a certified reference material (CRM) produced and certified in accordance with ISO 17034 and ISO/IEC 17025, offering multi-traceability to USP, EP, and BP primary standards . In contrast, generic impurity standards from non-certified suppliers lack this documented metrological traceability chain and are labeled 'Not traceable to any primary pharmacopeia standard' when such certification is absent .

ISO 17034 Certification
Data to verify
CRM: multi-traceable to USP, EP, BP vs non-certified: no traceability chain
Supports ANDA regulatory documentation
Supplier-reported certification; verify certificate for lot-specific traceability
Pharmaceutical Quality Control Reference Standard Certification Pharmacopeial Traceability

O-Octyl Alkyl Chain Length Differential

Dabigatran Impurity F contains an O-octyl carbamate moiety with an eight-carbon alkyl chain (C8), whereas the API dabigatran etexilate mesylate contains a six-carbon O-hexyl chain (C6) [1][2]. EP Impurity F (CAS 1610758-21-8) contains a branched O-(heptan-2-yl) seven-carbon chain (C7) [3].

O-Octyl chain length
Cross-study
C8 (Impurity F) – MW 655.8; C6 (API) – MW 627.7; branched C7 (EP F)
Drives differential RP-HPLC retention
+28 Da vs API; linear vs branched configuration
Chromatographic Separation HPLC Method Development Impurity Profiling

HPLC Method Validation Requirements

Validated HPLC methods for dabigatran etexilate impurities, including Impurity F, demonstrate linear calibration from 0.38 μg/mL to 4.5-9.00 μg/mL with correlation coefficients (r²) ≥0.996 [1]. Method accuracy for known impurities must fall within 80%-120% recovery per ICH guidelines [1]. The HPLC method for dabigatran etexilate related substances achieves baseline separation among five known impurities (A, B, C, D, E) using an Agilent SB-C18 column (250 mm × 4.6 mm, 5 μm) with detection at 340 nm [2].

HPLC validation parameters
Class-level
Linearity r²≥0.996; accuracy 80–120% recovery
Meets ICH Q2(R1) for impurity methods
Validated on C18 column, detection at 340 nm
HPLC Validation Impurity Quantification ANDA Regulatory Compliance

GC-MS/MS Orthogonal Detection Requirement

While Impurity F is an organic process impurity analyzed by HPLC, dabigatran etexilate mesylate drug substance also contains methanesulfonate ester impurities (methyl, ethyl, isopropyl, and n-hexyl methanesulfonate) that require orthogonal GC-MS/MS analysis for detection and quantification [1]. The GC-MS/MS method demonstrates detection limits of 0.301-2.01 ng/mL and quantification limits of 0.606-4.02 ng/mL, with mean recoveries ranging from 86.8% to 113% (RSD <3%, n=3) [1].

Orthogonal GC-MS/MS
Supporting context
LOD: 0.3–2.0 ng/mL; LOQ: 0.6–4.0 ng/mL
Complements HPLC for volatile genotoxic impurities
Required for methanesulfonate esters
GC-MS/MS Analysis Genotoxic Impurity Control Multi-Method Quality Control

Nitrosamine Impurity (NDAB) Class Differentiation

Dabigatran Impurity F is a process-related organic impurity with no established genotoxic potential, whereas N-nitroso-dabigatran (NDAB) is a nitrosamine impurity that triggered an FDA-announced voluntary nationwide recall of dabigatran etexilate capsules (75 mg and 150 mg) in 2023 due to levels exceeding the Acceptable Daily Intake (ADI) [1].

NDAB vs Impurity F class
Class-level
Impurity F: organic process impurity; NDAB: nitrosamine (ADI limit)
Separate analytical control strategies
NDAB subject to FDA recall; Impurity F under ICH Q3A
Nitrosamine Impurity Control Genotoxicity Risk Assessment FDA Regulatory Compliance

Impurity F Application Scenarios


HPLC Method Validation for ANDA Submission

Dabigatran Impurity F serves as a critical reference standard for establishing and validating HPLC methods that demonstrate linearity (r² ≥0.996), accuracy (80%-120% recovery), and baseline separation among five known impurities (A-E) per ICH Q2(R1) guidelines, with the validated chromatographic conditions using an Agilent SB-C18 column (250 mm × 4.6 mm, 5 μm), acetonitrile-ammonium acetate gradient elution at pH 4.4, and detection at 340 nm [1][2].

Batch Release Testing with CRM

For QC laboratories conducting batch release testing of dabigatran etexilate mesylate drug substance or finished dosage forms, the ISO 17034 and ISO/IEC 17025 certified CRM grade of Impurity F provides documented multi-traceability to USP, EP, and BP primary standards, ensuring regulatory acceptance of analytical results without the need for costly in-house qualification of non-certified impurity standards [1].

Stability-Indicating Method Development

In forced degradation studies (acid, base, oxidative, thermal, and photolytic stress conditions), Impurity F enables accurate identification and quantification of process-related impurities that co-elute or interfere with degradation products, leveraging the distinct O-octyl (C8) alkyl chain length that produces differential reversed-phase retention compared to the API (C6) and EP Impurity F (branched C7), thereby ensuring method specificity per ICH Q1A(R2) stability requirements [1][2].

Multi-Method Impurity Control Strategy

As part of a comprehensive impurity control strategy, Impurity F is employed in HPLC methods for organic impurity profiling, while orthogonal GC-MS/MS methods address methanesulfonate ester impurities (LOD: 0.301-2.01 ng/mL) and dedicated nitrosamine testing protocols monitor N-nitroso-dabigatran (NDAB), with each impurity class requiring distinct reference standards due to differing analytical methodologies, detection sensitivity requirements, and regulatory control thresholds [1][2].

Application
Selection Property
Validation Focus
HPLC method validation for ANDA
CRM with multi-traceability & O-octyl selectivity
Linearity, accuracy per ICH Q2(R1)
Batch release testing
ISO 17034 certified CRM (USP/EP/BP traceable)
Regulatory acceptance without in-house qualification
Stability-indicating method development
Distinct C8 chain for differential retention
Method specificity per ICH Q1A(R2)
Multi-method impurity control strategy
Orthogonal HPLC & GC-MS/MS compatibility
Comprehensive impurity profiling across methods

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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